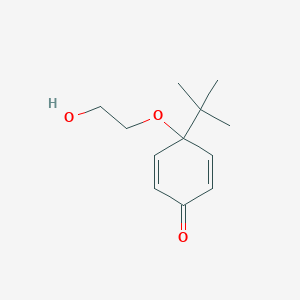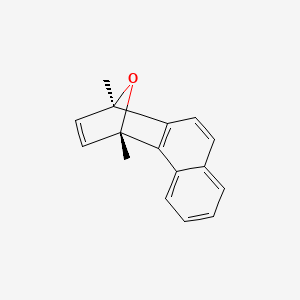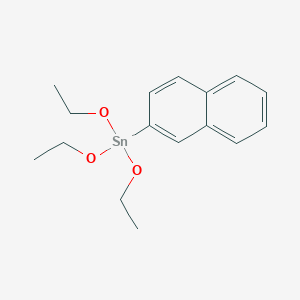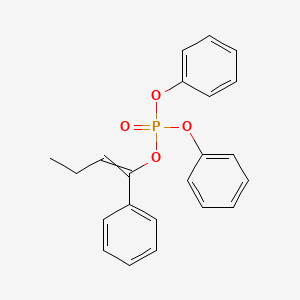
Diphenyl 1-phenylbut-1-en-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl 1-phenylbut-1-en-1-yl phosphate is an organic compound characterized by its unique structure, which includes a phosphate group attached to a phenylbutenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 1-phenylbut-1-en-1-yl phosphate typically involves the reaction of phenylbutenyl alcohol with diphenyl chlorophosphate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Phenylbutenyl alcohol+Diphenyl chlorophosphate→Diphenyl 1-phenylbut-1-en-1-yl phosphate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl 1-phenylbut-1-en-1-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl phosphate derivatives, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Diphenyl 1-phenylbut-1-en-1-yl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Diphenyl 1-phenylbut-1-en-1-yl phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This interaction can modulate various biochemical processes, making the compound valuable in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
- Diphenyl phosphate
- Triphenyl phosphate
- Phenylbutenyl phosphate
Comparison: Diphenyl 1-phenylbut-1-en-1-yl phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Eigenschaften
CAS-Nummer |
922186-06-9 |
|---|---|
Molekularformel |
C22H21O4P |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
diphenyl 1-phenylbut-1-enyl phosphate |
InChI |
InChI=1S/C22H21O4P/c1-2-12-22(19-13-6-3-7-14-19)26-27(23,24-20-15-8-4-9-16-20)25-21-17-10-5-11-18-21/h3-18H,2H2,1H3 |
InChI-Schlüssel |
DUGRUYIDSCPHAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=C(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


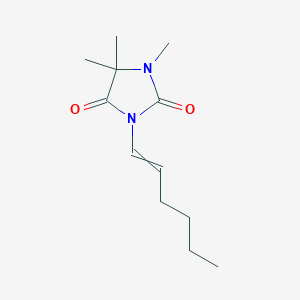

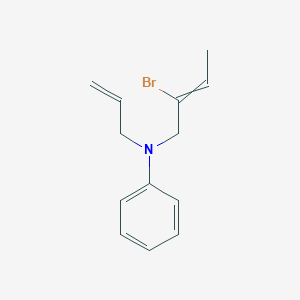
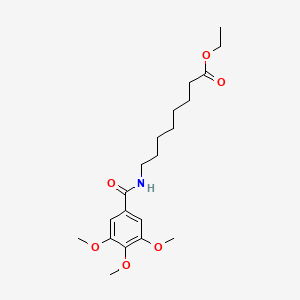

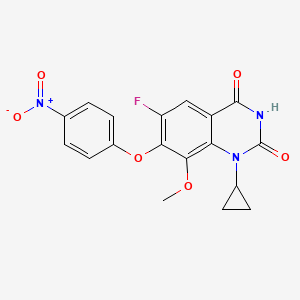
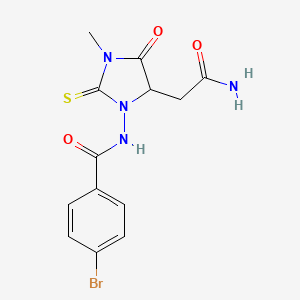
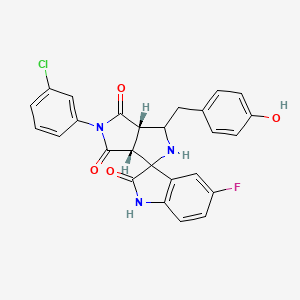
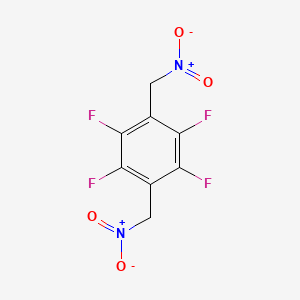
![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)

